(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride
Description
Historical Context and Development
The development of (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride emerges from a rich historical foundation established by sulfonamide chemistry, which began with the groundbreaking discovery of the first sulfonamide in Germany in 1932. The historical trajectory of sulfonamide research gained significant momentum in 1935 when scientist Domagk discovered the first sulfonamide dye prontosil red, chemically known as sulfonamido chrysoidine, which demonstrated remarkable effectiveness against pyogenic bacterial infections. This early breakthrough established sulfonamides as the first antimicrobial agents capable of effectively combating bacterial pathogens, laying the groundwork for subsequent generations of sulfonamide derivatives that would incorporate increasingly sophisticated molecular architectures.
The evolution from simple sulfonamide structures to complex isoquinoline-containing derivatives represents a paradigm shift in medicinal chemistry approach. While early sulfonamide development focused primarily on antibacterial applications, the integration of isoquinoline scaffolds has opened new avenues for therapeutic intervention beyond antimicrobial activity. Recent screening of small-molecule libraries has revealed isoquinoline sulfonamides as promising allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria, demonstrating the continued relevance and evolution of this chemical class. The specific development of stereochemically pure compounds like this compound reflects the modern understanding that stereochemical precision is crucial for optimizing biological activity and minimizing off-target effects.
The synthetic accessibility of isoquinoline-sulfonamide compounds has been facilitated by advances in isoquinoline chemistry, with methods such as the Pomeranz-Fritsch reaction providing efficient routes to the unsubstituted isoquinoline core. The development of more sophisticated synthetic methodologies has enabled the preparation of highly functionalized isoquinoline derivatives, including those bearing sulfonamide substituents at specific positions, such as the 5-position exemplified in this compound. This historical progression from simple sulfonamides to complex, stereochemically defined isoquinoline derivatives represents a testament to the continuous evolution of medicinal chemistry and the pursuit of more selective and potent therapeutic agents.
Nomenclature and Classification
The systematic nomenclature of this compound reflects the compound's complex molecular architecture and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name systematically describes each structural component: the isoquinoline heterocyclic core serves as the primary scaffold, the sulfonic acid functional group is positioned at the 5-carbon of the isoquinoline ring, and the pyrrolidin-3-ylamide moiety represents the substitution pattern at the sulfur atom. The (S)-configuration designation indicates the absolute stereochemistry at the pyrrolidine ring's 3-carbon center, while the dihydrochloride notation specifies the presence of two hydrochloride salt counterions that enhance the compound's stability and solubility characteristics.
From a chemical classification perspective, this compound belongs to multiple overlapping categories that reflect its diverse structural features. As an isoquinoline derivative, it falls within the broader class of heterocyclic aromatic compounds, specifically those containing nitrogen heteroatoms in bicyclic ring systems. The presence of the sulfonamide functional group, characterized by the -SO₂NH- moiety, classifies it within the sulfonamide family of compounds, which have historically played crucial roles in medicinal chemistry. The compound further exemplifies the category of sulfonic acids and amides, with the sulfonic acid group enhancing solubility and reactivity characteristics essential for biological applications.
Table 1: Chemical Classification and Identifiers
The compound's classification as a synthetic heterocyclic compound distinguishes it from naturally occurring isoquinoline alkaloids while positioning it within the realm of designed pharmaceutical intermediates. This synthetic origin allows for precise control over stereochemistry and substitution patterns, enabling the optimization of biological activity through structure-activity relationship studies. The dual nature of the compound as both an isoquinoline derivative and a sulfonamide positions it at the intersection of two well-established pharmacophore classes, potentially conferring unique biological properties that differ from either class alone.
Stereochemical Significance of (S)-Configuration
The stereochemical designation of (S)-configuration in this compound represents a critical aspect of the compound's molecular identity, determined according to the Cahn-Ingold-Prelog priority rules that provide a standardized system for naming stereoisomers. The (S)-configuration specifically refers to the absolute stereochemistry at the 3-carbon center of the pyrrolidine ring, where the spatial arrangement of substituents follows the sequence rules established by these internationally recognized conventions. This stereochemical precision is particularly significant because enantiomers can exhibit dramatically different biological activities, pharmacokinetic properties, and toxicity profiles, making stereochemical control a fundamental requirement in modern drug development.
The importance of the (S)-configuration extends beyond mere nomenclature to encompass significant implications for the compound's biological activity and molecular recognition properties. Stereochemical differences can profoundly influence how molecules interact with biological targets, including enzymes, receptors, and transport proteins, often resulting in dramatic differences in potency, selectivity, and mechanism of action between enantiomers. The specific choice of the (S)-enantiomer suggests that this stereoisomer likely demonstrates superior biological activity or more favorable pharmacological properties compared to its (R)-counterpart, which is available as a separate chemical entity with its own Chemical Abstracts Service registry number.
Table 2: Stereochemical Properties and Implications
The synthesis of stereochemically pure this compound requires sophisticated synthetic methodologies that can achieve high levels of stereochemical control. This typically involves either the use of chiral starting materials, asymmetric synthesis techniques, or resolution methods that can separate enantiomers with high efficiency. The availability of this compound as a defined stereoisomer reflects advances in synthetic organic chemistry that enable the preparation of single enantiomers on preparative scales, supporting the development of stereochemically pure pharmaceuticals. The stereochemical precision also facilitates structure-activity relationship studies, where the contribution of absolute stereochemistry to biological activity can be systematically evaluated through comparison with the corresponding (R)-enantiomer.
Position in Isoquinoline-Sulfonamide Research
This compound occupies a significant position within the expanding field of isoquinoline-sulfonamide research, representing a convergence of two important pharmacophore classes that have individually demonstrated substantial therapeutic potential. Recent developments in this research area have been driven by the recognition that isoquinoline sulfonamides can function as allosteric inhibitors of bacterial gyrase, offering new mechanisms for combating antibiotic-resistant bacterial infections. The strategic positioning of the sulfonic acid group at the 5-position of the isoquinoline ring system, as exemplified in this compound, has emerged as a particularly promising structural motif for achieving selective biological activity.
The research significance of this compound is further underscored by its relationship to other bioactive isoquinoline-sulfonamide derivatives that have demonstrated therapeutic utility. For instance, the isoquinoline-sulfonamide compound H-1337 has shown efficacy in attenuating pulmonary arterial hypertension through mechanisms involving myosin light chain phosphorylation and mammalian target of rapamycin signaling pathways. This therapeutic precedent validates the isoquinoline-sulfonamide scaffold as a viable platform for drug development and positions compounds like this compound within a broader context of clinically relevant research.
Table 3: Research Context and Related Compounds
The synthetic accessibility of this compound builds upon established methodologies for isoquinoline functionalization, including the synthesis of isoquinoline-5-sulfonic acid derivatives through reactions involving isoquinoline-5-sulfonyl chloride hydrochloride as key intermediates. These synthetic approaches have enabled the preparation of diverse isoquinoline-sulfonamide libraries for biological screening, contributing to the identification of lead compounds with promising therapeutic profiles. The availability of both (S)- and (R)-stereoisomers of this particular compound structure facilitates comprehensive structure-activity relationship studies that can elucidate the contribution of stereochemistry to biological activity.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-11-4-6-15-9-11)13-3-1-2-10-8-14-7-5-12(10)13;;/h1-3,5,7-8,11,15-16H,4,6,9H2;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZSDCXZESSUQE-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669581 | |
| Record name | N-[(3S)-Pyrrolidin-3-yl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936233-15-7 | |
| Record name | N-[(3S)-Pyrrolidin-3-yl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride (CAS No. 936233-15-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
- Molecular Formula : C13H16ClN3O2S
- Molecular Weight : 313.8 g/mol
- CAS Number : 936233-15-7
Research indicates that this compound exhibits various biological activities, primarily through inhibition of specific enzymatic pathways. Its isoquinoline structure allows it to interact with various biological targets, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Biological Activities
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Anticancer Activity
- Studies have shown that isoquinoline derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds structurally similar to (S)-Isoquinoline-5-sulfonic acid have demonstrated cytotoxic effects against breast and colon cancer cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties
- Anti-inflammatory Effects
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Study
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoquinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, highlighting the compound's potential as a therapeutic agent .
- Microbial Inhibition
-
Inflammation Model
- In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential utility in managing inflammatory diseases .
Scientific Research Applications
The compound (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride is a specialized chemical that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, organic synthesis, and as a potential therapeutic agent, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoquinoline derivatives, including this compound. Research indicates that this compound may inhibit specific cancer cell lines, promoting apoptosis through various molecular pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of isoquinoline derivatives on breast cancer cells. The results demonstrated that this compound reduced cell viability by inducing apoptosis, with IC50 values indicating significant potency against MCF-7 cell lines .
Antimicrobial Properties
The antimicrobial activity of isoquinoline derivatives has been a focus of research due to their potential as new antibiotics. This compound has shown efficacy against various bacterial strains, suggesting its use in developing novel antimicrobial agents.
Data Table: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Neurological Applications
Research into the neuroprotective effects of isoquinoline derivatives suggests that they may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems is particularly noteworthy.
Case Study:
A study published in Neuropharmacology explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The findings indicated that treatment with this compound improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a neuroprotective agent .
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecular architectures.
Synthesis of Bioactive Compounds
The compound can be utilized as a building block for synthesizing various bioactive molecules. Its unique functional groups allow for selective reactions that can lead to the formation of new compounds with desirable biological activities.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine derivatives | 85 | |
| Coupling reactions | Isoquinoline analogs | 75 |
Chemical Reactions Analysis
Table 1: Critical Reaction Parameters
Stability Under Chemical Stress
The compound exhibits distinct stability profiles:
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Acidic Conditions : Stable in dilute HCl (pH 2–4) but degrades above 60°C via sulfonamide hydrolysis .
-
Basic Conditions : Rapid decomposition in NaOH (pH >10), releasing isoquinoline-5-sulfonate and pyrrolidine .
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Oxidative Stress : Resistant to H₂O₂ (≤3%) but degrades in stronger oxidants (e.g., KMnO₄) .
Sulfonamide Group
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Nucleophilic Substitution : The sulfonamide’s nitrogen participates in alkylation with iodomethane (KI, DMF, 50°C) .
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Hydrogen Bonding : Forms stable complexes with kinase ATP-binding sites (e.g., FSH receptor), as inferred from analogous structures .
Pyrrolidine Ring
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Ring-Opening : Reacts with acetic anhydride to form acetylated derivatives under reflux .
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Chiral Center : (S)-configuration critical for bioactivity; epimerization occurs only under harsh basic conditions (pH >12).
Isoquinoline Core
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 8-position due to sulfonic acid’s meta-directing effect .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline to a tetrahydro derivative, altering solubility .
Table 2: Comparative Bioactivity of Analogous Compounds
Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Comparison: (R)-Enantiomer
The (R)-enantiomer of the compound, (R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride, shares identical molecular formula and weight but differs in spatial configuration. Such enantiomeric pairs often exhibit divergent biological activities. For instance, the (S)-form may bind preferentially to a specific protein pocket, while the (R)-form could show reduced affinity or off-target effects. Commercial availability of both enantiomers (e.g., via ECHEMI ) underscores their importance in structure-activity relationship (SAR) studies.
Piperidine vs. Pyrrolidine Analogs
Replacing the pyrrolidin-3-ylamide group with a piperidin-3-ylamide moiety yields (S)-Isoquinoline-5-sulfonic acid piperidin-3-ylamide (CAS #936233-07-7, MW 291.37 g/mol) . Key differences include:
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), altering conformational flexibility and steric interactions.
- Molecular Weight: The piperidine analog is heavier (291.37 vs.
- Pricing : The piperidine variant is priced lower ($3,000/1 g and $6,000/5 g), suggesting differences in synthesis complexity or demand .
Table 1: Structural and Commercial Comparison
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Price (1 g) |
|---|---|---|---|---|
| (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride | C₁₃H₁₅N₃O₂S·2HCl | 936233-15-7 | 277.34 | $3,000 |
| (S)-Isoquinoline-5-sulfonic acid piperidin-3-ylamide | C₁₄H₁₇N₃O₂S | 936233-07-7 | 291.37 | $3,000 |
Substituent Variations: Piperazine and Piperidin-3-ylmethyl Derivatives
Further modifications include:
- (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline: Incorporates a bulkier isobutyl-piperazine group, likely enhancing lipophilicity and altering receptor binding .
- (R)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride: Features a piperidin-3-ylmethyl substituent, increasing steric bulk and possibly improving metabolic stability .
Industrial and Regulatory Context
Similar dihydrochloride salts, such as Pirenzepine Dihydrochloride Monohydrate (CAS n/a) and Pirbuterol Dihydrochloride (CAS 38029-10-6), are used in pharmaceuticals for their solubility and stability . ECHEMI listings confirm that these compounds meet REACH and ISO standards, ensuring compliance in global markets for applications like agrochemicals, APIs, and organic intermediates .
Preparation Methods
Synthesis of Isoquinoline-5-sulfonyl Chloride Intermediate
The initial key step is the conversion of isoquinoline-5-sulfonic acid into the corresponding sulfonyl chloride, which serves as the reactive intermediate for subsequent amide formation.
Reagents and Conditions : The sulfonic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) as an activator. The reaction is typically refluxed for 2 hours to ensure complete conversion.
Work-up : After reflux, excess thionyl chloride is removed by rotary evaporation. The residue is suspended in dichloromethane (CH₂Cl₂), filtered, and washed with CH₂Cl₂ to isolate the crude isoquinoline-5-sulfonyl chloride hydrochloride.
Yield and Purity : This step achieves a high yield of approximately 85%, producing a crystalline sulfonyl chloride intermediate suitable for further reactions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonic acid to sulfonyl chloride | Thionyl chloride, DMF, reflux 2 h | 85 | Isolated as hydrochloride salt |
Amide Coupling with Pyrrolidin-3-ylamine
The sulfonyl chloride intermediate is then reacted with the (S)-pyrrolidin-3-ylamine to form the sulfonamide amide linkage.
Reaction Setup : The sulfonyl chloride hydrochloride is suspended in ice-cold deionized water, and the pH is adjusted with equimolar sodium bicarbonate (NaHCO₃) to facilitate nucleophilic attack by the amine.
Amine Addition : The (S)-pyrrolidin-3-ylamine is added dropwise, typically dissolved in an organic solvent such as dichloromethane or acetonitrile, at 0°C to room temperature.
Reaction Time : The mixture is stirred for 1 hour at room temperature to ensure complete conversion.
Purification : The reaction mixture is washed with water to remove excess amine and inorganic salts. The crude product is then isolated by filtration or extraction and recrystallized from ethanol or suitable solvents.
Yield : The amide formation step yields the target sulfonamide in moderate to good yields (~55-76%), depending on the exact conditions and purification methods.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide coupling | Sulfonyl chloride hydrochloride, (S)-pyrrolidin-3-ylamine, NaHCO₃, 0-25°C, 1 h | 55-76 | Recrystallization improves purity |
Alternative Amide Formation via Peptide Coupling Agents
In some synthetic routes, especially when starting from ester precursors of dihydro-pyrroloisoquinolines, amide bond formation can be achieved via peptide coupling chemistry:
Starting Material : The carboxylate ester at the 3-position of the pyrroloisoquinoline scaffold.
Saponification : Hydrolysis of the ester to the free carboxylic acid using aqueous sodium hydroxide in solvents like dioxane or tetrahydrofuran (THF).
Amide Coupling : The acid is then coupled with (S)-pyrrolidin-3-ylamine using peptide coupling agents such as DCC (dicyclohexylcarbodiimide), TBTU, HATU, or EEDC under mild conditions.
Advantages : This method allows for stereochemical integrity and high coupling efficiency.
Considerations : The stage of amide formation can be flexible within the synthetic sequence, allowing optimization based on intermediate stability.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ester saponification | NaOH, dioxane or THF, aqueous medium | Converts ester to acid |
| Amide coupling | (S)-pyrrolidin-3-ylamine, peptide coupling agents (DCC, HATU, etc.) | High efficiency, preserves stereochemistry |
Reaction Parameters and Optimization
Solvents : Common solvents include dichloromethane, acetonitrile, and ethanol for recrystallization.
Temperature : Sulfonyl chloride formation requires reflux (~70-80°C), while amide coupling is generally performed at 0–25°C to avoid side reactions.
Bases : Sodium bicarbonate or carbonate salts are used to neutralize HCl formed and maintain a suitable pH.
Reaction Times : Sulfonyl chloride formation takes about 2 hours; amide coupling varies from 1 to 16 hours depending on conditions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Product/Intermediate |
|---|---|---|---|---|
| 1 | Sulfonyl chloride formation | Isoquinoline-5-sulfonic acid + SOCl₂ + DMF, reflux 2 h | 85 | Isoquinoline-5-sulfonyl chloride hydrochloride |
| 2 | Amide coupling | Sulfonyl chloride + (S)-pyrrolidin-3-ylamine + NaHCO₃, 0–25°C, 1 h | 55-76 | (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide |
| 3 | Alternative amide coupling | Ester hydrolysis + peptide coupling agents (DCC, HATU, etc.) | Variable | Amide derivative |
Research Findings and Considerations
The sulfonyl chloride intermediate is crucial and must be handled under anhydrous conditions to prevent hydrolysis.
The use of peptide coupling agents allows for more controlled amide bond formation, especially when stereochemical purity is critical.
Reaction monitoring via TLC or HPLC is recommended to ensure complete conversion at each step.
Purification by recrystallization or chromatography is essential to obtain high-purity final compound suitable for pharmaceutical or research applications.
The choice of base and solvent significantly impacts yield and purity; mild bases like sodium bicarbonate are preferred to avoid side reactions.
Q & A
Q. What is the structural and functional significance of the dihydrochloride salt form in (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride?
The dihydrochloride form enhances solubility in aqueous and polar solvents, which is critical for pharmacological assays and formulation studies. The presence of two hydrochloride ions increases ionic interactions, improving stability during storage and handling. This is common in bioactive amines to ensure protonation of basic nitrogen atoms, which is essential for receptor binding .
Q. What established synthesis protocols exist for this compound?
Synthesis typically involves sulfonylation of pyrrolidin-3-ylamine with isoquinoline-5-sulfonyl chloride, followed by dihydrochloride salt formation. Key steps include:
- Sulfonylation : Reacting isoquinoline-5-sulfonyl chloride with (S)-pyrrolidin-3-ylamine in anhydrous dichloromethane under nitrogen.
- Salt formation : Treating the free base with HCl gas in ethanol. Purification is achieved via recrystallization or reverse-phase HPLC. Similar methods are documented for structurally related sulfonamide-pyrrolidine derivatives .
Q. Which analytical techniques are recommended for confirming purity and structural integrity?
- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients.
- NMR (¹H/¹³C) : Confirm stereochemistry and sulfonamide bond formation (e.g., δ 8.5–9.0 ppm for isoquinoline protons).
- Elemental analysis : Verify chloride content (theoretical ~12.5% for dihydrochloride). Cross-referencing with spectral libraries in recent peer-reviewed literature is critical to validate data .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying reaction conditions?
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonyl chloride activation.
- Solvent optimization : Compare DMF (polar aprotic) vs. THF (low dielectric constant) for intermediate stability. Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., pH, stoichiometry) .
Q. What strategies resolve discrepancies in reported solubility and stability data?
- Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for stock solutions, PBS for assays).
- Accelerated stability studies : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways.
- Comparative studies : Replicate conflicting protocols to isolate variables (e.g., residual water content in salt formation) .
Q. How to design biological activity assays while ensuring compound stability?
- Buffer selection : Use low-ionic-strength buffers (e.g., Tris-HCl) to prevent precipitation.
- Time-resolved assays : Measure activity at multiple timepoints to account for hydrolysis (common in sulfonamides).
- Control experiments : Include free base and mono-hydrochloride analogs to distinguish salt-specific effects. Reference peer-reviewed protocols for structurally related isoquinoline sulfonamides in kinase inhibition studies .
Methodological Considerations for Data Contradictions
- Literature triangulation : Cross-check spectral data (NMR, IR) across multiple databases (PubChem, Reaxys) and recent publications.
- Reproducibility frameworks : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for experimental documentation.
- Collaborative validation : Partner with independent labs to verify synthesis and characterization protocols .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
